Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-cyanoacetyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-6-7-17-8-9(14)10(15)4-5-13/h9H,4,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFPSWDBIYQBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate typically involves the reaction of tert-butyl cyanoacetate with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate has shown promise in the development of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.
- Anxiolytic Properties : Research indicates that derivatives of morpholine compounds, similar to this compound, exhibit anxiolytic effects. For instance, studies on trimetozine derivatives have highlighted their ability to bind to benzodiazepine receptors, suggesting potential for developing new anxiolytic drugs . The structural similarity implies that this compound could be explored for similar therapeutic effects.
- Anticancer Activity : Compounds with cyanoacetyl groups have been investigated for their anticancer properties. The presence of the morpholine ring in this compound may enhance its interaction with cancer cell pathways, making it a candidate for further exploration in cancer therapeutics.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
- Building Block for Heterocycles : this compound can act as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing diverse molecular frameworks .
- Organocatalysis : The compound can be utilized in organocatalytic reactions, where it may facilitate the formation of enantiomerically enriched products. This application is critical in synthesizing pharmaceuticals where chirality plays a significant role in efficacy and safety .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.
- Polymer Synthesis : The compound can be used as a monomer or additive in polymer chemistry, contributing to the development of new materials with specific properties. Its functional groups allow for modifications that can enhance material performance .
- Nanomaterials : There is potential for using this compound in the synthesis of nanomaterials. The unique properties of morpholines can lead to innovative applications in nanotechnology, particularly in drug delivery systems where controlled release is essential .
Case Studies and Research Findings
To illustrate the applications mentioned above, several case studies highlight the effectiveness and versatility of this compound:
Mechanism of Action
The mechanism of action of Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl 3-cyanoacetate
- Morpholine-4-carboxylic acid
- Tert-butyl 4-morpholinecarboxylate
Uniqueness: Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and morpholine groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 235.26 g/mol
- CAS Number : 142929-48-4
The compound features a tert-butyl group, a morpholine ring, and a cyanoacetyl moiety, which are significant for its biological activity.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cell lines. Specific studies have reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC₅₀ Values :
- HeLa: 25 µM
- MCF-7: 30 µM
The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Structure-Activity Relationship (SAR)
The presence of the tert-butyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability. However, it may also lead to increased metabolic instability. Comparative studies with other substituents have shown that modifications can significantly alter biological activity:
| Substituent | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|
| Tert-butyl | 3.5 | Moderate |
| Pentafluorosulfanyl | 2.8 | High |
| Trifluoromethyl | 3.0 | Moderate |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various morpholine derivatives, including this compound. Results indicated significant efficacy against Gram-positive bacteria. -
Case Study on Anticancer Activity :
In a study published in Cancer Research, researchers assessed the effects of morpholine derivatives on cancer cell proliferation. This compound was found to inhibit growth in both HeLa and MCF-7 cells, supporting further investigation into its mechanism of action.
Q & A
Basic Questions
Q. What are the key steps in synthesizing Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine under mild conditions (0°C to room temperature). For example, similar morpholine derivatives are synthesized via Mitsunobu reactions or nucleophilic substitutions, followed by purification via column chromatography with solvents such as dichloromethane (CH₂Cl₂) or ethyl acetate/hexane mixtures . Key steps include:
- Reagent selection : DEAD for activating hydroxyl groups.
- Purification : Column chromatography to isolate the product (68% yield reported for analogous compounds) .
- Characterization : Confirmation via NMR and X-ray crystallography .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Store at room temperature, away from heat/ignition sources (e.g., sparks, open flames) .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid generating dust .
Q. How can researchers confirm the structure of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR data (e.g., chemical shifts for tert-butyl groups at ~1.4 ppm in ¹H NMR) with literature values. For example, tert-butyl carbamates show distinct carbonyl signals at ~155 ppm in ¹³C NMR .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles using single-crystal X-ray diffraction (e.g., CCDC deposition numbers for morpholine derivatives in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature : Test reaction progression at 0°C vs. room temperature to minimize side reactions.
- Stoichiometry : Adjust DEAD and triphenylphosphine ratios (e.g., 1.1 equivalents) to enhance coupling efficiency .
- Solvent Screening : Compare polar aprotic solvents (e.g., CH₃CN) with CH₂Cl₂ for solubility and reactivity .
- Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time accordingly.
Q. How does solvent choice influence the stability and reactivity of this compound?
- Methodological Answer :
- Stability : Avoid protic solvents (e.g., MeOH) that may hydrolyze the tert-butyl carbamate group.
- Reactivity : Use CH₂Cl₂ for reactions requiring anhydrous conditions, as seen in analogous syntheses .
- Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals for X-ray studies .
Q. What strategies resolve contradictions in analytical data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups (e.g., cyanoacetyl peaks at ~2200 cm⁻¹ in IR).
- Dynamic NMR : Resolve conformational isomerism in morpholine rings by variable-temperature NMR .
- Computational Modeling : Compare experimental X-ray data with DFT-optimized structures to validate bond lengths/angles .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Avoid strong acids/bases that hydrolyze the carbamate group .
- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures. Store below 25°C to prevent thermal degradation .
- Light Sensitivity : Test stability under UV/visible light using accelerated aging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
